molecular formula C10H14N2O3S B14822291 N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide

Cat. No.: B14822291
M. Wt: 242.30 g/mol
InChI Key: QWMDQZLEMQXSHI-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-10(15-9-3-4-9)5-8(6-11-7)12-16(2,13)14/h5-6,9,12H,3-4H2,1-2H3

InChI Key

QWMDQZLEMQXSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method involves the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylpyridin-3-yl)methanesulfonamide
  • N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide
  • N-(6-Chloropyridin-3-yl)methanesulfonamide

Uniqueness

N-(5-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties

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